N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide
Description
N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical behavior and potential biological activity.
Properties
CAS No. |
62261-76-1 |
|---|---|
Molecular Formula |
C15H12F3NO4S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(3-benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-14-11(13(20)10-6-3-2-4-7-10)8-5-9-12(14)19-24(21,22)15(16,17)18/h2-9,19H,1H3 |
InChI Key |
LTVWXCQUVCXVNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1NS(=O)(=O)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-benzoyl-2-methoxyphenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethanesulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2-methoxyphenylacetic acid
- 3-Benzoyl-2-methoxyphenylacetonitrile
- 2-[3-(Benzoyl)-2-methoxyphenyl]acetonitrile
Uniqueness
N-(3-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
